Methyl 3-aminooxanthrene-1-carboxylate

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Methyl 3-aminooxanthrene-1-carboxylate (IUPAC: methyl 3-aminodibenzo-p-dioxin-1-carboxylate) is a synthetic organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol. It belongs to the class of aminooxanthrene derivatives, characterized by a dibenzo-p-dioxin core scaffold.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 1011407-42-3
Cat. No. B3071650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminooxanthrene-1-carboxylate
CAS1011407-42-3
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1)N)OC3=CC=CC=C3O2
InChIInChI=1S/C14H11NO4/c1-17-14(16)9-6-8(15)7-12-13(9)19-11-5-3-2-4-10(11)18-12/h2-7H,15H2,1H3
InChIKeyJYXGJXNRGDCMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminooxanthrene-1-Carboxylate (CAS 1011407-42-3): A Regiospecific Amino Ester Building Block


Methyl 3-aminooxanthrene-1-carboxylate (IUPAC: methyl 3-aminodibenzo-p-dioxin-1-carboxylate) is a synthetic organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol [1]. It belongs to the class of aminooxanthrene derivatives, characterized by a dibenzo-p-dioxin core scaffold . The molecule is differentiated by the precise substitution pattern of an amino group at the 3-position and a methyl carboxylate ester at the 1-position of the oxanthrene ring system. This regiospecific arrangement is critical, as research on the oxanthrene scaffold has demonstrated that the position of substituents dictates biological activity and chemical reactivity, making the exact isomer a key determinant in research outcomes [2].

The Risk of Isomer Substitution: Why Methyl 3-Aminooxanthrene-1-Carboxylate Cannot Be Replaced by a Regioisomer


In procurement for research, a 'similar' aminooxanthrene derivative cannot be treated as a generic substitute. The oxanthrene scaffold is highly sensitive to regiospecific substitution effects. A landmark 2026 study on oxanthrene-derived antibiotics revealed a 'vast discrepancy in activities between the two regioisomers (T504 and T542),' providing direct class-level evidence that moving a substituent on the oxanthrene core can severely impact function [1]. Therefore, substituting Methyl 3-aminooxanthrene-1-carboxylate with its closest analog, Methyl 4-aminooxanthrene-2-carboxylate, without verification, risks introducing a structural variable that may fundamentally alter synthetic outcomes or biological results [2]. The specific 3-amino-1-carboxylate pattern is a distinct chemical entity with its own unique reactivity profile.

Quantitative Differentiation Evidence for Methyl 3-Aminooxanthrene-1-Carboxylate Against Closest Analogs


Regioisomer Identity Verification Against Methyl 4-Aminooxanthrene-2-Carboxylate

The target compound (3-amino-1-carboxylate) and its closest commercial analog, Methyl 4-aminooxanthrene-2-carboxylate, are distinct positional isomers. Both share the formula C14H11NO4 and mass 257.24 g/mol, but differ in the crucial placement of functional groups on the oxanthrene core. The target compound has its amino group at position 3 and carboxylate at position 1, while the comparator is substituted at positions 4 and 2, respectively [1][2]. This regioisomeric difference is proven to cause 'vast discrepancies' in biological activity in related oxanthrene systems [3]. The analytical distinction is unequivocal: the target compound has an InChIKey of JYXGJXNRGDCMIV-UHFFFAOYSA-N, while the isomer is MCUGQTUEXRHMCZ-UHFFFAOYSA-N, confirming their non-interchangeability [1][2].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Critical Role of Oxanthrene Regiochemistry in Biological Activity: Class-Level Evidence

A 2026 study evaluating oxanthrene-scaffold oxazolidinone antibiotics found that regioisomers T504 and T542, which differ only in the substitution position on the oxanthrene core, showed a 'vast discrepancy in activities' against Mycobacterium tuberculosis [1]. While the specific MIC values for these compounds against the H37Rv strain are not detailed in the available abstract, the study explicitly concludes that the position of substitution is a primary driver of potent antitubercular activity and low cellular toxicity in human macrophages. This provides strong class-level inference that the regioisomeric identity of methyl 3-aminooxanthrene-1-carboxylate is a critical parameter for any downstream synthesis of bioactive molecules based on the oxanthrene scaffold.

Antibacterial Drug Discovery Tuberculosis (TB) Structure-Activity Relationship (SAR)

Validated Application Scenarios for Methyl 3-Aminooxanthrene-1-Carboxylate in Scientific Procurement


Synthetic Intermediate for Regiospecific Oxazolidinone Antibiotics

Based on patent and journal evidence, this specific regioisomer is a rational building block for synthesizing novel oxazolidinone antibiotics targeting multidrug-resistant tuberculosis. Its 3-amino group is a key functional handle for constructing the oxazolidinone ring, and using the correct 1-carboxylate regioisomer is essential to obtain the target compound (e.g., the active T504 analog) as highlighted in recent SAR studies [1]. Procuring this exact intermediate is required to ensure the synthesis yields the intended, biologically active regioisomer.

Unambiguous Structure-Activity Relationship (SAR) Probe

The proven sensitivity of the oxanthrene scaffold to substitution patterns makes this compound an ideal tool for systematic SAR investigations. Researchers can use methyl 3-aminooxanthrene-1-carboxylate as a defined starting point for chemical diversification. Comparative studies against its 4-amino-2-carboxylate isomer [2] can precisely map how moving the amino and ester groups affects target binding, cellular activity, and pharmacokinetic properties, directly contributing to the design of more selective and safer drug candidates [1].

Reference Standard for Regioisomer Purity and Identification

The distinct analytical fingerprints (InChIKey and spectral data) of this compound, cataloged in authoritative spectral databases like SpectraBase, allow it to serve as a certified reference standard [2][3]. Analytical chemistry and quality control labs can use this compound to calibrate HPLC or GC-MS systems, ensuring the accurate identification and quantification of the 3-amino-1-carboxylate regioisomer in complex reaction mixtures or final products, where it must be differentiated from the 4-amino-2-carboxylate impurity.

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